Differential Enzyme Inactivation: Hexadecylsulfonyl Fluoride (HDSF) Activates PMSF-Resistant Serine Hydrolases
3-(Hexadecylsulfamoyl)-benzenesulfonyl fluoride contains a C16 alkyl sulfonyl moiety analogous to hexadecylsulfonyl fluoride (HDSF), which demonstrates activity against enzymes completely resistant to phenylmethanesulfonyl fluoride (PMSF). In PPT1 (palmitoyl-protein thioesterase-1), PMSF exhibits no detectable inhibition, whereas HDSF covalently modifies the active site serine (Ser115) with an apparent Kᵢ of 125 μM and a sulfonylation rate constant (k₂) of 3.3/min [1]. Similarly, Staphylococcus hyicus lipase shows complete resistance to PMSF but undergoes rapid inactivation by HDSF [2]. The long hexadecyl chain enables HDSF to snake through a narrow hydrophobic channel that cannot accommodate aromatic sulfonyl fluorides [1].
| Evidence Dimension | Inhibitory activity against PPT1 (palmitoyl-protein thioesterase-1) |
|---|---|
| Target Compound Data | HDSF analog: Kᵢ = 125 μM; k₂ = 3.3/min |
| Comparator Or Baseline | Phenylmethanesulfonyl fluoride (PMSF): no detectable inhibition |
| Quantified Difference | Qualitative difference: active vs. completely inactive |
| Conditions | Recombinant PPT1 enzyme; presence of 1.5 mM Triton X-100; pH not specified |
Why This Matters
This differential reactivity demonstrates that alkyl chain length directly determines enzyme accessibility, making the hexadecyl-bearing compound essential for studying PMSF-insensitive serine hydrolases.
- [1] Das AK, Bellizzi JJ 3rd, Tandel S, Biehl E, Clardy J, Hofmann SL. Structural basis for the insensitivity of a serine enzyme (palmitoyl-protein thioesterase) to phenylmethylsulfonyl fluoride. J Biol Chem. 2000;275(31):23847-23851. View Source
- [2] Leuveling Tjeenk M, Bulsink YB, Slotboom AJ, Verheij HM, de Haas GH, Demleitner G, Götz F. Inactivation of Staphylococcus hyicus lipase by hexadecylsulfonyl fluoride: evidence for an active site serine. Protein Eng. 1994;7(4):579-583. View Source
